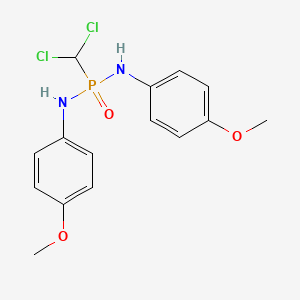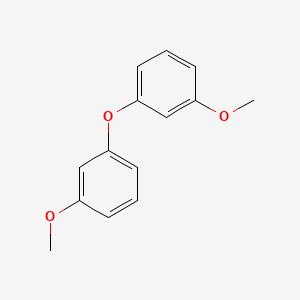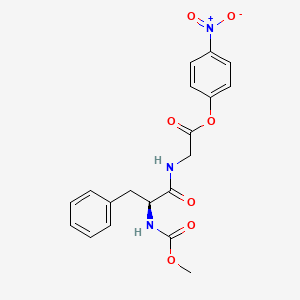
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxycarbonyl group, a phenylalanyl residue, a glycine moiety, and a 4-nitrophenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester typically involves the following steps:
Formation of Methoxycarbonylphenylalanine: This step involves the protection of the amino group of phenylalanine with a methoxycarbonyl group.
Coupling with Glycine: The protected phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-Methoxycarbonylphenylalanylglycine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Methoxycarbonylphenylalanylglycine and 4-nitrophenol.
Reduction: N-Methoxycarbonylphenylalanylglycine 4-aminophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active dipeptide and 4-nitrophenol. The released dipeptide can then interact with various biological pathways, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methoxycarbonylphenylalanylglycine 2,4-dinitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 3-nitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 2-nitrophenyl ester
Uniqueness
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl ester group, which imparts distinct reactivity and stability compared to other nitrophenyl esters. This uniqueness makes it particularly useful in specific applications such as radiolabelling and peptide synthesis .
Propiedades
Número CAS |
82080-92-0 |
|---|---|
Fórmula molecular |
C19H19N3O7 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C19H19N3O7/c1-28-19(25)21-16(11-13-5-3-2-4-6-13)18(24)20-12-17(23)29-15-9-7-14(8-10-15)22(26)27/h2-10,16H,11-12H2,1H3,(H,20,24)(H,21,25)/t16-/m0/s1 |
Clave InChI |
GNFKUGVEOZAMPC-INIZCTEOSA-N |
SMILES isomérico |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


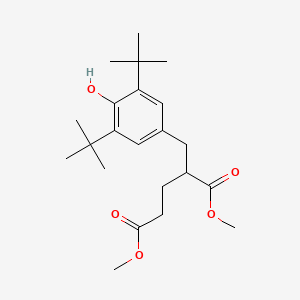
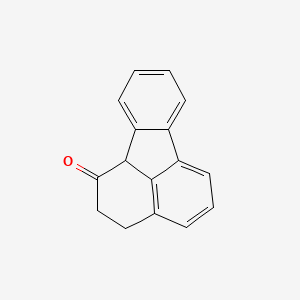
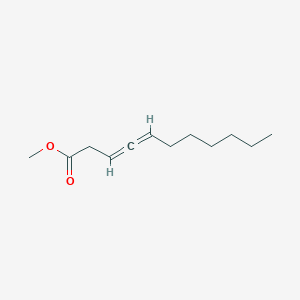
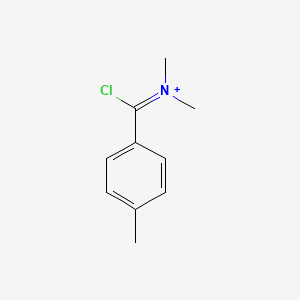
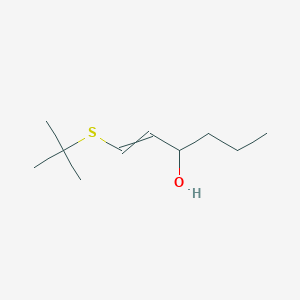
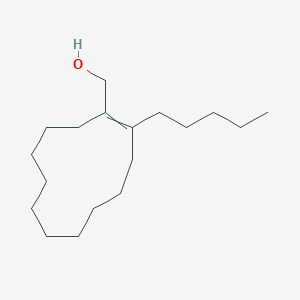
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
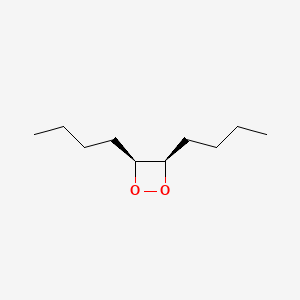
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)

![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
